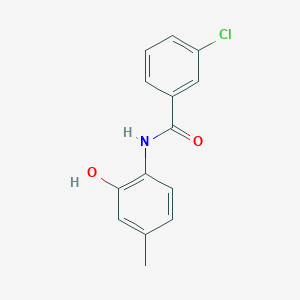
3-chloro-N-(2-hydroxy-4-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-hydroxy-4-methylphenyl)benzamide is a chemical compound used in scientific research for various purposes. It is a white to off-white powder that is soluble in organic solvents. This compound is also known as CHMB or 3-chloro-4'-hydroxy-4-methyl-N-benzoylaniline.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2-hydroxy-4-methylphenyl)benzamide is not fully understood. However, it is known to inhibit the activity of certain enzymes and proteins. It is also known to affect the metabolism of certain compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(2-hydroxy-4-methylphenyl)benzamide are not fully understood. However, it is known to affect the activity of certain enzymes and proteins, which can lead to changes in various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-N-(2-hydroxy-4-methylphenyl)benzamide in lab experiments are that it is a highly pure and stable compound that can be easily synthesized. It is also a useful biochemical tool for studying the role of certain enzymes and proteins in different biological processes. The limitations of using this compound are that its mechanism of action is not fully understood, and its effects on biological systems are not well characterized.
Direcciones Futuras
There are many future directions for the use of 3-chloro-N-(2-hydroxy-4-methylphenyl)benzamide in scientific research. Some possible directions include:
1. Studying the mechanism of action of this compound in more detail to better understand its effects on biological systems.
2. Using this compound as a tool for identifying new targets for drug development.
3. Investigating the use of this compound in the treatment of certain diseases.
4. Developing new synthetic methods for producing this compound.
5. Studying the effects of this compound on different biological systems to better understand its potential applications in various fields.
In conclusion, 3-chloro-N-(2-hydroxy-4-methylphenyl)benzamide is a useful biochemical tool for studying the role of certain enzymes and proteins in different biological processes. Its synthesis method yields a highly pure and stable compound. However, its mechanism of action and effects on biological systems are not fully understood. There are many future directions for the use of this compound in scientific research, including studying its mechanism of action in more detail, identifying new drug targets, and investigating its potential applications in the treatment of certain diseases.
Métodos De Síntesis
The synthesis of 3-chloro-N-(2-hydroxy-4-methylphenyl)benzamide involves the reaction of 3-chloroaniline with 2-hydroxy-4-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization. This method yields a high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
3-chloro-N-(2-hydroxy-4-methylphenyl)benzamide is used in scientific research for various purposes. It is mainly used as a biochemical tool to study the role of certain enzymes and proteins in different biological processes. It is also used as a substrate for the synthesis of other compounds.
Propiedades
Fórmula molecular |
C14H12ClNO2 |
|---|---|
Peso molecular |
261.7 g/mol |
Nombre IUPAC |
3-chloro-N-(2-hydroxy-4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-9-5-6-12(13(17)7-9)16-14(18)10-3-2-4-11(15)8-10/h2-8,17H,1H3,(H,16,18) |
Clave InChI |
USIHMHVBJNPUEY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)O |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(4-Tert-butylbenzoyl)oxy-3-methylphenyl] 4-tert-butylbenzoate](/img/structure/B290596.png)

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-tert-butylbenzoate](/img/structure/B290598.png)

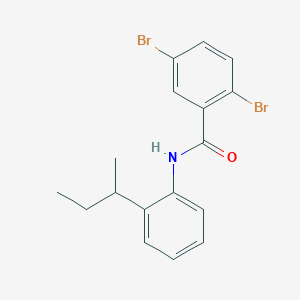
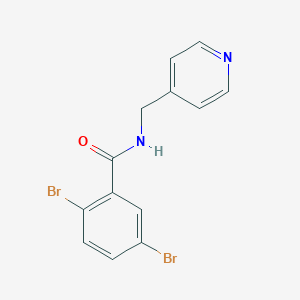

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2,5-dibromobenzoate](/img/structure/B290605.png)
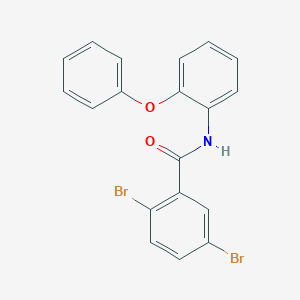
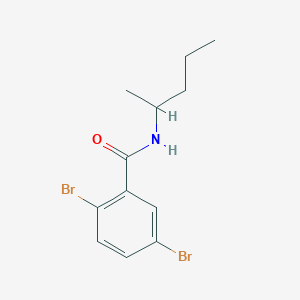
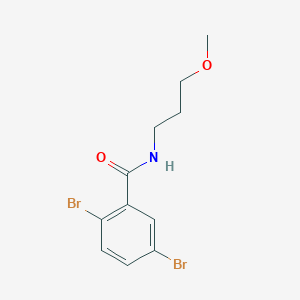
![3-methyl-N-{2-methyl-5-[(3-methylbutanoyl)amino]phenyl}butanamide](/img/structure/B290615.png)